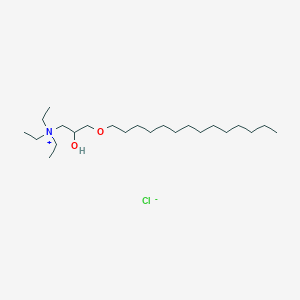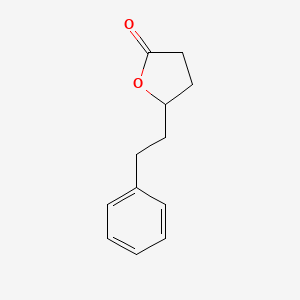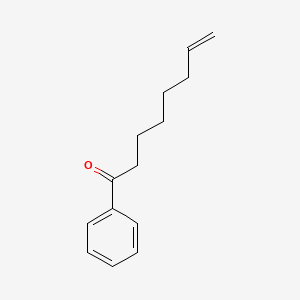
7-Octen-1-one, 1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Octen-1-one, 1-phenyl- is an organic compound with the molecular formula C14H18O It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to a phenyl group and an octenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Octen-1-one, 1-phenyl- typically involves the reaction of phenylmagnesium bromide with 7-octen-1-one. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then subjected to acidic work-up to yield the desired product.
Industrial Production Methods
In industrial settings, 7-Octen-1-one, 1-phenyl- can be produced through the oligomerization of ethylene followed by a series of purification steps. Another method involves the Fischer-Tropsch synthesis, which converts synthesis gas derived from coal into hydrocarbons, followed by the isolation of the desired compound through distillation .
Chemical Reactions Analysis
Types of Reactions
7-Octen-1-one, 1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
7-Octen-1-one, 1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 7-Octen-1-one, 1-phenyl- involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-Octene: An alpha-olefin used in the production of polyethylene.
1-Octanone: A ketone with similar structural features but different reactivity.
1-Phenyl-1-octanol: An alcohol derived from the reduction of 7-Octen-1-one, 1-phenyl-.
Uniqueness
7-Octen-1-one, 1-phenyl- is unique due to its combination of an octenyl chain and a phenyl group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
110719-09-0 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
1-phenyloct-7-en-1-one |
InChI |
InChI=1S/C14H18O/c1-2-3-4-5-9-12-14(15)13-10-7-6-8-11-13/h2,6-8,10-11H,1,3-5,9,12H2 |
InChI Key |
WNNSUTFZMVMKFC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



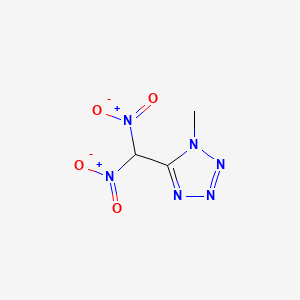
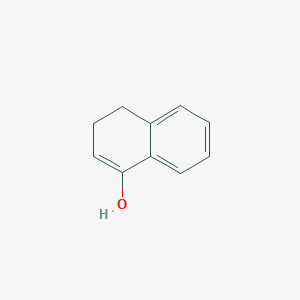
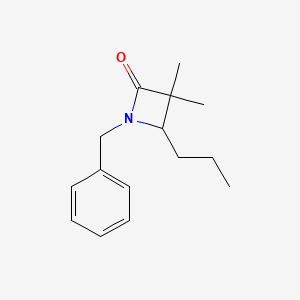
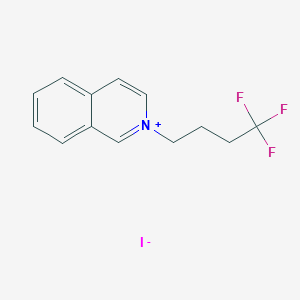
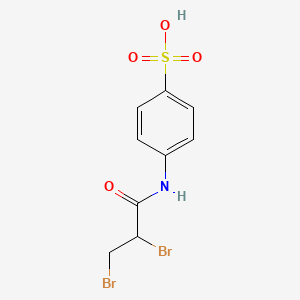

![4-[3,3-Bis(methylsulfanyl)-2-phenylprop-2-en-1-yl]morpholine](/img/structure/B14313196.png)
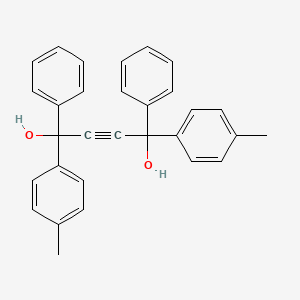

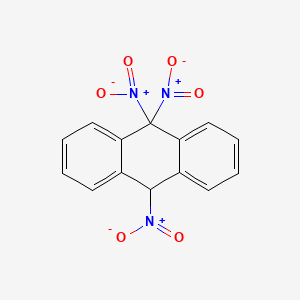
![5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine](/img/structure/B14313206.png)
